N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . This core is then further functionalized through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: Used to treat Parkinson’s disease.
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma. What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3S/c1-15-7-10-17(11-8-15)28-14-22(26)24-19-13-16(9-12-20(19)27-2)23-25-18-5-3-4-6-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
WLHZYNQSEBENKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.